4-Nitrophenylsulfur Pentafluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentafluoro-(4-nitrophenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-5(2-4-6)12(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNCKMHGYZKMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379676 | |

| Record name | 4-Nitrophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-27-6 | |

| Record name | (OC-6-21)-Pentafluoro(4-nitrophenyl)sulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-4-(pentafluorosulphanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrophenylsulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrophenylsulfur Pentafluoride, a versatile reagent and building block in modern organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and presents its spectroscopic data. The unique electronic properties conferred by the pentafluorosulfanyl (SF₅) group, a "super-trifluoromethyl" bioisostere, make this compound a valuable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The information is structured to be a practical resource for scientists engaged in research and development.

Introduction

This compound, with the CAS number 2613-27-6, is an aromatic compound featuring a nitro group and a pentafluorosulfanyl group attached to a benzene ring.[1] The strong electron-withdrawing nature of both the nitro and the SF₅ groups significantly influences the reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis.[1] This guide will cover the essential technical aspects of this compound, including its properties, synthesis, and reactivity, with a focus on practical applications in a laboratory setting.

Properties of this compound

This compound is a crystalline solid at room temperature, appearing as a pale yellow to off-white substance.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄F₅NO₂S | [1][2] |

| Molecular Weight | 249.16 g/mol | [2] |

| CAS Number | 2613-27-6 | [1][2] |

| Appearance | Pale yellow to off-white crystalline solid | [1] |

| Melting Point | 37-40 °C | [1] |

| Boiling Point | 76-77 °C at 12 mmHg | [2] |

| Purity | >96.0% (GC) | [3] |

| IUPAC Name | pentafluoro-(4-nitrophenyl)-λ⁶-sulfane |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidative fluorination of bis(4-nitrophenyl) disulfide.

Experimental Protocol: Synthesis from Bis(4-nitrophenyl) disulfide

This procedure outlines the synthesis of this compound via the direct fluorination of bis(4-nitrophenyl) disulfide.

Materials:

-

Bis(4-nitrophenyl) disulfide

-

Fluorine gas (F₂)

-

Nitrogen gas (N₂)

-

Anhydrous acetonitrile (CH₃CN)

-

Sodium fluoride (NaF)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Equipment:

-

Fluorination reactor equipped with a gas inlet, outlet, thermometer, and a mechanical stirrer

-

Cooling bath (e.g., dry ice/acetone)

-

Gas flow meters

-

Scrubber for fluorine gas (e.g., soda lime)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a fluorination reactor, a solution of bis(4-nitrophenyl) disulfide (1 equivalent) in anhydrous acetonitrile is prepared.

-

The reactor is purged with nitrogen gas and then cooled to -20 °C using a cooling bath.

-

A mixture of fluorine gas and nitrogen gas (typically 10% F₂ in N₂) is bubbled through the solution at a controlled rate. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below -10 °C.

-

The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion of the reaction, the gas flow is stopped, and the reactor is purged with nitrogen to remove any residual fluorine.

-

The reaction mixture is quenched by the addition of sodium fluoride to neutralize any HF formed.

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is redissolved in dichloromethane and washed with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The final product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a pale yellow solid.

Caption: Synthetic workflow for this compound.

Reactions of this compound

The presence of the strongly deactivating nitro and pentafluorosulfanyl groups makes the aromatic ring of this compound highly electron-deficient and susceptible to nucleophilic attack. The nitro group can also undergo reduction to an amino group, providing a versatile handle for further functionalization.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation, yielding 4-Aminophenylsulfur pentafluoride, a valuable building block for pharmaceuticals and other fine chemicals.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (10 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating plate

-

Standard laboratory glassware

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5 equivalents).

-

Slowly add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 4-Aminophenylsulfur pentafluoride.

Caption: Workflow for the reduction of this compound.

Palladium-Catalyzed Direct Arylation

This compound can participate in palladium-catalyzed cross-coupling reactions, demonstrating its utility in the synthesis of complex biaryl structures.

This protocol is adapted from a published procedure.[3]

Materials:

-

This compound

-

Aryl bromide (e.g., bromobenzene) (2.5 equivalents)

-

(allylPdCl)₂ (2.5 mol%)

-

PCy₃·HBF₄ (7.5 mol%)

-

K₂CO₃ (1.8 equivalents)

-

2,2-dimethylbutyric acid (0.3 equivalents)

-

Toluene

Equipment:

-

Schlenk tube

-

Magnetic stir bar

-

Heating block or oil bath

-

Standard laboratory glassware for inert atmosphere techniques

-

Silica gel for chromatography

Procedure:

-

In a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equivalents).

-

Evacuate the tube and backfill with nitrogen gas (repeat this cycle four times).

-

Add 2,2-dimethylbutyric acid (0.3 equivalents), the aryl bromide (2.5 equivalents), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equivalent).

-

Seal the tube with a screw cap and heat the mixture to 130 °C for 15 hours.

-

Cool the reaction vessel to room temperature.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by silica gel chromatography to afford the desired biaryl product.[3]

Caption: Logical relationship in the Pd-catalyzed arylation.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts will be downfield due to the strong electron-withdrawing effects of the nitro and SF₅ groups. |

| ¹³C NMR | The carbon NMR spectrum will show four signals for the aromatic carbons. The carbon attached to the SF₅ group will exhibit a complex splitting pattern due to C-F coupling. |

| ¹⁹F NMR | The fluorine NMR spectrum is characteristic of a pentafluorosulfanyl group, typically showing two resonances: a quintet for the four equatorial fluorine atoms and a triplet for the single axial fluorine atom, with a J-coupling of approximately 150 Hz. |

| Mass Spec. | (ESI-MS) m/z: 249.9883 [M]⁻ (Calculated for C₆H₄F₅NO₂S⁻, 249.9883). |

Safety Information

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is toxic if swallowed, in contact with skin, or if inhaled.[3] Personal protective equipment, including gloves, lab coat, and safety goggles, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties make it an attractive component for the design of new molecules in the pharmaceutical and materials science fields. This guide has provided a detailed overview of its properties, synthesis, and reactivity, including practical experimental protocols, to aid researchers in its effective utilization.

References

An In-depth Technical Guide to 4-Nitrophenylsulfur Pentafluoride

CAS Number: 2613-27-6

This technical guide provides a comprehensive overview of 4-Nitrophenylsulfur Pentafluoride, a valuable building block in organic synthesis, particularly for the development of advanced materials and novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, systematically named 1-nitro-4-(pentafluorosulfanyl)benzene, is a halogenated aromatic compound characterized by the presence of a highly electron-withdrawing pentafluorosulfanyl (-SF₅) group and a nitro (-NO₂) group attached to a benzene ring.[1] First synthesized in the mid-20th century, this compound has garnered significant interest due to the unique properties imparted by the -SF₅ group, which is often considered a "super-trifluoromethyl" group due to its greater electronegativity and lipophilicity compared to the trifluoromethyl (-CF₃) group.[2]

The primary applications of this compound are in materials science, where it is used in the design of dielectrics and liquid crystals, and in pharmaceutical research as a scaffold for creating novel bioactive molecules.[1] Its strong electron-withdrawing nature makes it a key intermediate in various organic transformations.[1] This compound does not occur naturally and is produced exclusively through synthetic methods in laboratory and industrial settings.[1]

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, with a pale yellow to off-white appearance and is typically odorless.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2613-27-6 | [3] |

| Molecular Formula | C₆H₄F₅NO₂S | [3] |

| Molecular Weight | 249.16 g/mol | [3] |

| Appearance | Pale yellow to off-white crystalline solid | [1] |

| Melting Point | 37-40 °C | [1] |

| Boiling Point | 76-77 °C at 12 mmHg | [1] |

| Refractive Index | 1.4729 at 20 °C | [1] |

| LogP | 4.77540 | [1] |

| Purity | >96.0% (GC) | [4] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | The proton NMR spectrum shows signals corresponding to the aromatic protons. Due to the substitution pattern, a complex splitting pattern is expected in the aromatic region. | [3] |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzene ring, with the carbons attached to the nitro and pentafluorosulfanyl groups being significantly shifted. | [3] |

| ¹⁹F NMR | The fluorine NMR spectrum is characteristic of the -SF₅ group, typically showing a complex pattern of an AB₄ spin system (a doublet for the apical fluorine and a quintet for the four equatorial fluorines). | [3] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of nitro and pentafluorosulfanyl groups. | [3] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the S-F bonds of the pentafluorosulfanyl group. | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylsulfur pentafluorides is the oxidative fluorination of the corresponding diaryl disulfide.[2] The following is a representative protocol adapted from literature procedures.

Reaction Scheme: Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

-

Bis(4-nitrophenyl) disulfide

-

Acetonitrile (anhydrous)

-

Fluorine gas (diluted with nitrogen, e.g., 10% F₂ in N₂)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for reactions at low temperatures

-

Apparatus for handling corrosive gases

Procedure:

-

In a suitable three-necked flask equipped with a magnetic stirrer, a gas inlet, a gas outlet, and a low-temperature thermometer, dissolve bis(4-nitrophenyl) disulfide in anhydrous acetonitrile under a nitrogen atmosphere.

-

Cool the reaction mixture to a low temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.

-

Slowly bubble the diluted fluorine gas mixture through the stirred solution. The reaction is highly exothermic and should be carefully controlled.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, stop the fluorine gas flow and purge the reaction mixture with nitrogen to remove any residual fluorine.

-

Carefully quench the reaction mixture with a suitable quenching agent, such as a solution of sodium sulfite.

-

Allow the mixture to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a pale yellow solid.

Suzuki Coupling Reaction Using this compound

This compound can be used as a substrate in cross-coupling reactions to introduce the 4-(pentafluorosulfanyl)phenyl moiety into more complex molecules. The following is a protocol for a palladium-catalyzed Suzuki coupling reaction.[4]

Reaction Scheme: Suzuki Coupling of this compound

Caption: Suzuki coupling reaction with this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, or DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., nitrogen or argon).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Applications in Drug Discovery and Medicinal Chemistry

The pentafluorosulfanyl group is increasingly being incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity.[6] While this compound is primarily a building block, the resulting 4-(pentafluorosulfanyl)phenyl moiety is found in molecules targeting various biological pathways.

Androgen Receptor Antagonism

Compounds containing the SF₅ group have been investigated as antagonists of the androgen receptor (AR), a key target in the treatment of prostate cancer. The AR signaling pathway plays a crucial role in the growth and survival of prostate cancer cells.

Caption: Androgen Receptor Signaling Pathway and Inhibition.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The SF₅ moiety has also been incorporated into inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH an attractive target for cancer and autoimmune diseases.

Caption: DHODH in Pyrimidine Biosynthesis and Inhibition.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |

| H319: Causes serious eye irritation. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [4] |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4] |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P405: Store locked up. | [4] |

It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 3. This compound | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2613-27-6 | TCI AMERICA [tcichemicals.com]

- 5. This compound(2613-27-6)FT-IR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2613-27-6 Cas No. | 4-Nitrophenylsulphur pentafluoride | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 4-Nitrophenylsulfur Pentafluoride for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and potential applications of 4-Nitrophenylsulfur Pentafluoride, a unique fluorinated compound with growing relevance in medicinal chemistry and materials science.

This technical guide provides a detailed overview of this compound, a compound of increasing interest to researchers, scientists, and professionals in drug development. This document outlines its core physical and chemical properties, provides insights into its synthesis and reactivity, and explores its burgeoning applications, particularly as a scaffold for novel therapeutic agents.

Core Physical and Chemical Properties

This compound is a crystalline solid at room temperature, appearing as a pale yellow to off-white powder.[1] It is an aromatic compound characterized by the presence of a nitro group and a sulfur pentafluoride moiety attached to a benzene ring.[1] The strong electron-withdrawing nature of both the nitro and pentafluorosulfanyl groups significantly influences the electronic properties of the aromatic ring, making it a valuable building block in organic synthesis.[1][2]

Summary of Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄F₅NO₂S | [2][3] |

| Molecular Weight | 249.16 g/mol | [3][4] |

| CAS Number | 2613-27-6 | [3] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [5] |

| Melting Point | 37-41 °C | [5] |

| Boiling Point | 76-77 °C at 12 mmHg | [4][6] |

| Refractive Index | 1.4729 | [1] |

| Solubility | Soluble in acetonitrile. Insoluble in water. | [7] |

Synthesis and Reactivity

The synthesis of arylsulfur pentafluorides, including this compound, has historically presented challenges, often requiring harsh reagents.[8] A common precursor for its synthesis is 4,4'-dinitrodiphenyl disulfide.[9] General methods for the formation of the SF₅ group involve the oxidative fluorination of such diaryl disulfides or arenethiols.[10] These reactions typically employ potent fluorinating agents.

Caption: Generalized workflow for the synthesis of this compound.

The reactivity of this compound is exemplified by its use in palladium-catalyzed cross-coupling reactions. For instance, it can undergo direct arylation with aryl bromides, demonstrating its utility as a building block for more complex molecular architectures.[6]

Experimental Protocol: Palladium-Catalyzed Direct Arylation

The following protocol describes a reaction utilizing this compound as a starting material, illustrating its reactivity and a method for its purification in a reaction mixture.

Materials:

-

(allylPdCl)₂

-

PCy₃·HBF₄

-

K₂CO₃

-

2,2-dimethylbutyric acid

-

Bromobenzene

-

Toluene

-

This compound

-

25 mL Schlenk tube

-

Magnetic stir bar

Procedure:

-

A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).

-

The reaction tube is evacuated and backfilled with N₂ four times.

-

2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (2.5 equiv.), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equiv.) are added subsequently.

-

The sealed tube is screw-capped and heated to 130 °C for 15 hours.

-

The reaction vessel is then cooled to room temperature, and the reaction mixture is concentrated in vacuo.

-

The resulting residue is purified using silica gel chromatography to afford the desired product.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While the direct spectra are not provided, information from various databases indicates the availability of 1H NMR, 13C NMR, 19F NMR, and mass spectrometry data.[2]

NMR Data Summary

| Nucleus | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The strong electron-withdrawing effects of the nitro and pentafluorosulfanyl groups will likely shift these signals downfield. |

| ¹³C NMR | The carbon NMR spectrum will display resonances for the aromatic carbons. The carbons directly attached to the nitro and pentafluorosulfanyl groups will be significantly influenced by their electronic effects. |

| ¹⁹F NMR | The fluorine-19 NMR spectrum is characteristic for the SF₅ group, typically showing a doublet for the four equatorial fluorine atoms and a quintet for the axial fluorine atom due to F-F coupling. The chemical shifts are sensitive to the electronic environment of the aromatic ring.[9] |

Applications in Drug Development

The unique properties of the pentafluorosulfanyl (SF₅) group make it an attractive moiety in medicinal chemistry.[11][12] It is often considered a "super-trifluoromethyl group" due to its enhanced lipophilicity and strong electron-withdrawing nature.[13][14] The SF₅ group can serve as a bioisosteric replacement for other functional groups, such as a trifluoromethyl, tert-butyl, or nitro group, to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3]

The nitroaromatic component of this compound also has a long history in drug discovery, with many nitro-containing compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[15][16] The bioreduction of the nitro group can lead to the formation of reactive species that are toxic to target cells.[17]

A notable application of SF₅-containing compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[4][11] The incorporation of the SF₅ group into benzopyran derivatives has led to potent and selective COX-2 inhibitors with improved pharmacokinetic profiles and efficacy in preclinical models of inflammation and pain.[3][11]

Caption: Logical relationship of SF₅ properties to drug development applications.

While specific drug candidates derived directly from this compound are not detailed in the provided information, its role as a versatile building block for creating novel SF₅-containing and nitroaromatic therapeutic agents is evident. The principles demonstrated in the development of SF₅-substituted COX-2 inhibitors can be applied to other drug targets where modulation of lipophilicity, electronic properties, and metabolic stability is desired.

Safety and Handling

This compound is a toxic and irritant compound. It is harmful if swallowed, in contact with skin, or inhaled.[6] It causes skin and serious eye irritation.[18] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[6] It should be used in a well-ventilated area, and eating, drinking, or smoking should be avoided during its use.[6] Store in a cool, dry, and well-ventilated place with the container tightly closed.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. This compound | 2613-27-6 | TCI AMERICA [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 13. researchgate.net [researchgate.net]

- 14. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 15. colorado.edu [colorado.edu]

- 16. sussex.figshare.com [sussex.figshare.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 2613-27-6 Cas No. | 4-Nitrophenylsulphur pentafluoride | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Nitrophenylsulfur Pentafluoride: Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular properties of 4-Nitrophenylsulfur Pentafluoride, a versatile building block in organic synthesis and materials science. This document outlines its key structural features, molecular weight, and includes a representative experimental protocol.

Core Molecular Data

This compound, also known as 4-(pentafluorothio)nitrobenzene or 1-nitro-4-(pentafluorosulfanyl)benzene, is a crystalline solid at room temperature with a pale yellow to off-white appearance.[1] Its fundamental molecular and physical properties are summarized in the table below.

| Identifier | Value | Source |

| Chemical Formula | C₆H₄F₅NO₂S | [2][3] |

| Molecular Weight | 249.16 g/mol | [4][5] |

| CAS Number | 2613-27-6 | [4] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |

| Melting Point | 36-38 °C | |

| Boiling Point | 76-77 °C at 12 mmHg | [4] |

| SMILES | O=--INVALID-LINK-- | |

| InChI | InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-5(2-4-6)12(13)14/h1-4H | [2] |

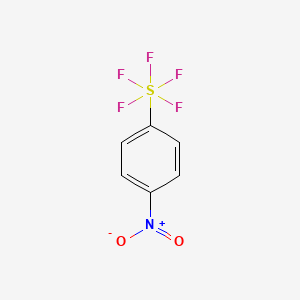

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a nitro group (-NO₂) at position 4 and a sulfur pentafluoride (-SF₅) group at position 1. The sulfur atom is hypervalent, adopting an octahedral geometry with five fluorine atoms and one carbon atom from the phenyl ring. The presence of the strong electron-withdrawing nitro and sulfur pentafluoride groups significantly influences the electronic properties of the aromatic ring.

A crystal structure of this compound is available in the Cambridge Structural Database (CSD) under the deposition number 698095.[2] This experimentally determined structure provides precise data on bond lengths and angles, confirming the octahedral geometry around the sulfur atom and the planarity of the benzene ring.

Structural Diagram

Caption: 2D structure of this compound.

Experimental Protocols

This compound is utilized in various organic transformations, particularly in cross-coupling reactions where the pentafluorosulfanyl group can be introduced into complex molecules. Below is a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.

Reaction: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

(allylPdCl)₂ (Palladium(II) chloride allyl dimer)

-

PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate)

-

K₂CO₃ (Potassium carbonate)

-

2,2-dimethylbutyric acid

-

Bromobenzene

-

Toluene, anhydrous

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equivalents).

-

Evacuate the Schlenk tube and backfill with nitrogen gas. Repeat this cycle three more times to ensure an inert atmosphere.

-

To the reaction vessel, add 2,2-dimethylbutyric acid (0.3 equivalents), bromobenzene (2.5 equivalents), anhydrous toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equivalent) sequentially via syringe.

-

Seal the Schlenk tube with a screw cap and heat the reaction mixture to 130 °C.

-

Maintain the reaction at this temperature with stirring for 15 hours.

-

After the reaction is complete, cool the vessel to room temperature.

-

Concentrate the reaction mixture in vacuo to remove the solvent.

-

The resulting crude residue is then purified by silica gel column chromatography to yield the desired cross-coupled product.

Synthesis

The synthesis of this compound has been reported through various methods. One common approach involves the direct fluorination of a corresponding sulfur-containing precursor. For instance, bis(p-nitrophenyl) disulfide can be treated with molecular fluorine (F₂) diluted with nitrogen at low temperatures in a suitable solvent like acetonitrile to yield this compound.[3] Another synthetic route involves the treatment of p-nitrophenylsulfenyl chloride with a mixture of chlorine and potassium fluoride, followed by further fluorination.[3]

Safety and Handling

This compound is a toxic and irritant compound. It is harmful if swallowed, inhaled, or comes into contact with skin. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

This document provides a foundational understanding of the structure and molecular weight of this compound for researchers and professionals in the chemical and pharmaceutical sciences. For more detailed information, please refer to the cited literature and safety data sheets provided by chemical suppliers.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2613-27-6 Cas No. | 4-Nitrophenylsulphur pentafluoride | Apollo [store.apolloscientific.co.uk]

- 5. CAS 2613-27-6 | 8662-3-X3 | MDL MFCD00221619 | this compound | SynQuest Laboratories [synquestlabs.com]

In-Depth Technical Guide to the Spectral Data of 4-Nitrophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Nitrophenylsulfur Pentafluoride (CAS No: 2613-27-6). The information is presented to facilitate its use in research, drug development, and quality control applications.

Introduction

This compound is an aromatic compound containing a nitro group and a pentafluorosulfanyl group.[1] Its molecular formula is C6H4F5NO2S, and it has a molecular weight of 249.16 g/mol .[2] The presence of the electron-withdrawing nitro and pentafluorosulfanyl groups significantly influences the electronic environment of the aromatic ring, which is reflected in its spectral characteristics. This guide details the key spectral data for the unambiguous identification and characterization of this compound.

Spectral Data

The following sections present the available NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.35 | d | 8.8 | H-3, H-5 |

| 7.95 | d | 8.8 | H-2, H-6 |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 153.3 (t, J = 19.1 Hz) | C-4 |

| 150.2 | C-1 |

| 127.8 (t, J = 4.8 Hz) | C-2, C-6 |

| 124.7 | C-3, C-5 |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 83.2 | quin | 148 | 1F (axial) |

| 62.9 | d | 148 | 4F (equatorial) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 249 | 100 | [M]⁺ |

| 230 | 15 | [M - F]⁺ |

| 203 | 20 | [M - NO₂]⁺ |

| 127 | 80 | [SF₅]⁺ |

| 122 | 40 | [C₆H₄NO₂]⁺ |

| 76 | 30 | [C₆H₄]⁺ |

Experimental Protocols

While specific experimental parameters for the acquisition of the referenced data are not publicly available, this section outlines general protocols for obtaining NMR and GC-MS spectra of aromatic compounds like this compound.

NMR Spectroscopy

A sample of 5-10 mg of this compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The spectrum is then acquired on a 300-500 MHz NMR spectrometer. For ¹³C NMR, a larger sample size or longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope. For ¹⁹F NMR, a fluorine-observe probe is used, and chemical shifts are referenced to an external standard like CFCl₃.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation. The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

Visualizations

The following diagrams illustrate the logical flow of spectral analysis for the structural confirmation of this compound.

References

The Pentafluorosulfanyl Group: A Comprehensive Technical Guide on its Potent Electron-Withdrawing Properties

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is rapidly emerging as a substituent of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science.[1] Often dubbed a "super-trifluoromethyl group," its powerful electron-withdrawing nature, combined with high thermal and chemical stability, offers a unique tool for modulating molecular properties.[2][3] This technical guide provides an in-depth exploration of the core electron-withdrawing characteristics of the SF5 group, supported by quantitative data, detailed experimental protocols, and conceptual visualizations to aid in its strategic application.

Unveiling the Electron-Withdrawing Power: A Quantitative Perspective

The electron-withdrawing capacity of a substituent is quantitatively described by Hammett constants (σ), which dissect the electronic influence into inductive (σI) and resonance (σR) effects. The SF5 group stands out as one of the most potent electron-withdrawing groups discovered to date.

The strong electron-withdrawing nature of the SF5 group is primarily attributed to a significant inductive effect, stemming from the high electronegativity of the five fluorine atoms.[4] This potent inductive pull is complemented by a minor resonance contribution through negative hyperconjugation.[5]

Comparative Electronic Properties of SF5 and Other Electron-Withdrawing Groups

| Substituent | Hammett Constant (σp) | Inductive Effect (σI) | Resonance Effect (σR) | Electronegativity (χ) |

| -SF5 | 0.68 [4] | 0.55 [4] | 0.11 [4] | 3.65 [4] |

| -CF3 | 0.54[4] | 0.39[4] | 0.12[4] | 3.36[4] |

| -CN | 0.66[5] | - | - | - |

| -NO2 | 0.78 | 0.65 | 0.13 | - |

Note: Values for -NO2 are provided for broader context and are widely accepted in the literature.

The data clearly illustrates that the SF5 group possesses a stronger electron-withdrawing capability than the trifluoromethyl (CF3) group, as evidenced by its larger Hammett constant.[4] This enhanced electron withdrawal is a key factor in its ability to profoundly influence the chemical and physical properties of a parent molecule.

Experimental Protocols for Synthesis and Characterization

The effective utilization of the SF5 group in research and development necessitates robust synthetic methodologies. While historically challenging, recent advancements have made SF5-containing building blocks more accessible.

Synthesis of Pentafluorosulfanylbenzene

A significant advancement in the synthesis of the parent compound, pentafluorosulfanylbenzene, involves a three-step process starting from 1,4-cyclohexadiene, achieving an overall yield of over 70%.[6]

Experimental Workflow:

Caption: A simplified workflow for the synthesis of pentafluorosulfanylbenzene.

Detailed Methodology:

-

Addition of SF5Cl to 1,4-Cyclohexadiene: The reaction is initiated by the radical addition of pentafluorosulfanyl chloride (SF5Cl) to 1,4-cyclohexadiene. This step is typically carried out under photochemical or thermal initiation.

-

Elimination: The resulting adduct undergoes a base-induced elimination of HCl to form the aromatic ring. Sodium ethoxide has been reported to be an effective base for this transformation, affording high yields.[6]

-

Purification: The crude pentafluorosulfanylbenzene is purified by distillation or column chromatography to yield the final product.[6]

Synthesis of SF5-Containing Aromatic Amino Acids

The incorporation of SF5 groups into amino acids is of particular interest for peptide and medicinal chemistry. A Negishi cross-coupling strategy has been successfully employed for this purpose.[7][8]

Experimental Workflow:

Caption: Key steps in the synthesis of SF5-aromatic amino acids.

Detailed Methodology:

-

Preparation of the Organozinc Reagent: An amino acid precursor, typically with protected functional groups, is converted into an organozinc reagent.

-

Negishi Cross-Coupling: The organozinc reagent is then coupled with an appropriate SF5-substituted aryl halide (e.g., bromide or iodide) in the presence of a palladium catalyst, such as Pd(dba)2, and a phosphine ligand, like SPhos.[7] The reaction typically proceeds in good yields.[7]

-

Deprotection and Purification: Subsequent deprotection of the amino and carboxyl groups, followed by purification, yields the desired SF5-containing aromatic amino acid.

Impact on Physicochemical Properties

The potent electron-withdrawing nature of the SF5 group significantly alters the physicochemical properties of molecules, a feature that is strategically exploited in drug design and materials science.

Acidity and Basicity

The strong -I effect of the SF5 group leads to a marked increase in the acidity of neighboring protons. For instance, SF5-substituted carboxylic acids are significantly more acidic than their non-substituted counterparts. Conversely, the basicity of amines is substantially reduced upon introduction of an SF5 group to an attached aromatic ring. While extensive pKa data for a wide range of SF5-substituted compounds is still emerging, the trend is consistently towards increased acidity and decreased basicity.[9]

Lipophilicity

Despite its high polarity, the SF5 group is remarkably lipophilic. The Hansch hydrophobicity constant (π) for the SF5 group is 1.51, which is significantly higher than that of the CF3 group (1.09).[5] This increased lipophilicity can enhance membrane permeability and bioavailability of drug candidates.[1]

Comparative Physicochemical Properties

| Property | -SF5 | -CF3 | -tBu |

| Hansch Hydrophobicity Constant (π) | 1.51 [5] | 1.09[5] | - |

| Van der Waals Volume (ų) | 55.4[10] | 34.6[10] | 76.9[10] |

Visualization of Electronic Effects

The electronic influence of the SF5 group on an aromatic ring can be visualized through its inductive and resonance effects.

Caption: Dominant inductive and minor resonance effects of the SF5 group.

Applications in Drug Development and Beyond

The unique combination of potent electron-withdrawing character, high stability, and significant lipophilicity makes the SF5 group a valuable bioisostere for other functional groups like trifluoromethyl, tert-butyl, and nitro groups in drug design.[11] Its introduction can lead to:

-

Enhanced Biological Activity: By modifying the electronic environment of a pharmacophore, the SF5 group can improve binding affinity to biological targets.

-

Improved Metabolic Stability: The robustness of the S-F bonds confers resistance to metabolic degradation, potentially prolonging the in-vivo half-life of a drug.[1]

-

Modulated Pharmacokinetics: The increased lipophilicity can favorably alter absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Beyond medicinal chemistry, the SF5 group is finding applications in the development of advanced materials, including liquid crystals and polymers, where its electronic properties and stability are highly desirable.[12]

Conclusion

The pentafluorosulfanyl group presents a powerful tool for chemists and researchers seeking to fine-tune the electronic and physicochemical properties of molecules. Its superior electron-withdrawing capacity compared to the widely used trifluoromethyl group, coupled with its unique lipophilicity and stability, opens up new avenues for the design of novel pharmaceuticals, agrochemicals, and functional materials. As synthetic methodologies continue to improve, the strategic incorporation of the SF5 group is poised to become an increasingly important strategy in molecular design and engineering.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. SF5-containing building blocks - Enamine [enamine.net]

- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Reactivity of 4-Nitrophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylsulfur pentafluoride is a unique aromatic compound characterized by the presence of a highly electron-withdrawing pentafluorosulfanyl (SF₅) group and a nitro (NO₂) group attached to a benzene ring. This substitution pattern imparts distinct chemical properties, making it a valuable building block in organic synthesis, materials science, and pharmaceutical research. The SF₅ group is often considered a "super-trifluoromethyl" group due to its greater electronegativity and lipophilicity. This guide provides a comprehensive overview of the stability and reactivity of this compound, supported by available data, experimental protocols, and mechanistic visualizations.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₅NO₂S | |

| Molecular Weight | 249.16 g/mol | |

| Appearance | Pale yellow to off-white crystalline solid | |

| Melting Point | 36-40 °C | |

| Boiling Point | 76-77 °C at 12 mmHg | |

| CAS Number | 2613-27-6 |

Stability

The this compound molecule possesses considerable stability, which can be attributed to the strong covalent bonds within its structure, particularly the robust S-F bonds of the pentafluorosulfanyl group. The presence of the conjugated π-system of the aromatic ring further contributes to its overall stability.

| Stability Type | Observations and Data |

| Thermal Stability | While specific decomposition temperatures are not readily available in the reviewed literature, aryl sulfur pentafluorides are known for their high thermal stability. |

| Hydrolytic Stability | The SF₅ group is exceptionally resistant to hydrolysis across a wide pH range. This stability is a key feature that distinguishes it from other sulfur-containing functional groups. |

| Chemical Stability | The compound is stable under typical organic reaction conditions, allowing for selective transformations of other parts of the molecule. The strong electron-withdrawing nature of both the SF₅ and NO₂ groups deactivates the aromatic ring towards electrophilic attack. |

Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing character of the nitro and pentafluorosulfanyl groups. This renders the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The nitro group, being in the para position to the pentafluorosulfanyl group, strongly activates the ring for attack by nucleophiles at the positions ortho and meta to the nitro group, though substitution of the nitro group itself is also a possibility depending on the nucleophile and reaction conditions.

Common nucleophiles that can participate in SNAr reactions with this compound include alkoxides, phenoxides, amines, and thiols.

Below is a generalized workflow for a typical SNAr reaction.

An In-depth Technical Guide to the Safety and Handling of 4-Nitrophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Nitrophenylsulfur Pentafluoride (CAS No. 2613-27-6). The following sections detail the material's properties, hazards, and the necessary precautions for its safe use in a laboratory or research setting.

Chemical and Physical Properties

This compound is a solid, appearing as a crystal or powder that ranges in color from slightly pale yellow to yellow. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C6H4F5NO2S | TCI Chemicals, Matrix Scientific[1] |

| Molecular Weight | 249.16 g/mol | Matrix Scientific[1], PubChem[2] |

| Physical State | Solid (Crystal - Powder) | TCI Chemicals |

| Appearance | Slightly pale yellow to Yellow | TCI Chemicals |

| Melting Point | 37-38 °C | Matrix Scientific[1] |

| Boiling Point | 89 °C at 3.8 Torr | Matrix Scientific[1] |

| Purity | >96.0% (GC) | TCI Chemicals |

Hazard Identification and Classification

This compound is classified as toxic and hazardous. All personnel handling this material must be fully aware of its potential health effects and adhere to strict safety protocols.

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H330: Fatal if inhaled (as noted by some sources).[2]

Signal Word: Danger[2]

GHS Pictograms:

-

Skull and crossbones

-

Exclamation mark

A summary of the GHS classification is provided below:

| Hazard Class | Category |

| Acute Toxicity, Oral | 3 |

| Acute Toxicity, Dermal | 3 |

| Acute Toxicity, Inhalation | 1, 3 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Handling: [1]

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Use a closed system whenever possible.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear appropriate personal protective equipment (PPE).[1]

-

Wash hands and face thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage: [1]

-

Store in a cool, dark, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store locked up.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Safety goggles and a face shield.[4] |

| Skin Protection | Impervious protective clothing, such as a flame-resistant lab coat, long pants, and closed-toe shoes or protective boots.[1][4] |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene or butyl rubber). It is advisable to wear two pairs.[4] |

| Respiratory Protection | Use an approved respirator if dust or aerosol will be generated.[1] |

First Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Immediately call a POISON CENTER or doctor/physician.[1][4] |

| Skin Contact | Immediately remove/take off all contaminated clothing. Gently wash with plenty of soap and water. Cover the affected area with an emollient. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[1] |

Protection of First-Aiders: A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.

Fire-Fighting Measures

Suitable Extinguishing Media: [1][5]

-

Dry chemical

-

Foam

-

Water spray

-

Carbon dioxide

Special Hazards: [1]

-

May decompose upon combustion or in high temperatures to generate poisonous fumes.

-

Hazardous decomposition products include carbon dioxide, carbon monoxide, nitrogen oxides (NOx), hydrogen fluoride, and sulfur oxides.

Advice for Firefighters: [1]

-

Fire-extinguishing work should be done from the windward side.

-

Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Accidental Release Measures

Personal Precautions: [1]

-

Use personal protective equipment.

-

Keep people away from and upwind of the spill/leak.

-

Control entry to the leakage area.

Environmental Precautions:

-

Prevent the product from entering drains.

Methods for Containment and Cleaning Up: [1]

-

Sweep up the solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Waste must be disposed of in accordance with all federal, state, and local environmental regulations. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.

Transport Information

This compound is regulated for transport.

| Regulation | Information |

| UN Number | 2811 |

| UN Proper Shipping Name | Toxic solid, organic, n.o.s. |

| Transport Hazard Class | 6.1 (Toxic substance) |

| Packing Group | III |

Experimental Protocols & Methodologies

While detailed toxicological experimental data is not publicly available, the following section outlines a general experimental workflow for handling this compound in a research setting, as synthesized from safety data sheets.

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Nitrophenylsulfur Pentafluoride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-nitrophenylsulfur pentafluoride (4-NPSF) in organic synthesis. The unique properties of the pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl group," make it a valuable moiety in the design of novel pharmaceuticals, agrochemicals, and advanced materials. 4-NPSF serves as a key building block for the introduction of the SF₅ group onto aromatic scaffolds.

Application 1: Palladium-Catalyzed Direct C-H Arylation

This compound is an effective substrate for palladium-catalyzed direct C-H arylation reactions. This method allows for the synthesis of complex biaryl and terphenyl structures containing the SF₅ group, which are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability and unique electronic properties. The reaction proceeds with high efficiency and regioselectivity, targeting the positions ortho to the nitro group.[1][2]

Quantitative Data Summary

The following table summarizes the yields of diarylated products from the reaction of this compound with various aryl bromides.[2]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | 2'-Nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl] | 87 |

| 2 | 4-Bromotoluene | 4,4''-Dimethyl-2'-nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl] | 92 |

| 3 | 4-Bromoanisole | 4,4''-Dimethoxy-2'-nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl] | 85 |

| 4 | 1-Bromo-4-(tert-butyl)benzene | 4,4''-Di-tert-butyl-2'-nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl] | 88 |

| 5 | 4-Bromobiphenyl | 2'-Nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':2',1'':4'',1'''-quinquephenyl] | 78 |

| 6 | 2-Bromonaphthalene | 2',2''-Dinitro-5',5''-bis(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl] | 75 |

| 7 | 4-Bromobenzotrifluoride | 2'-Nitro-5'-(pentafluoro-λ⁶-sulfanyl)-4,4''-bis(trifluoromethyl)-[1,1':3',1''-terphenyl] | 65 |

| 8 | Methyl 4-bromobenzoate | Dimethyl 2'-nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate | 60 |

Experimental Protocol: Synthesis of 2'-Nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl]

This protocol is adapted from Wang, C., et al., Org. Lett. 2013, 15, 5004–5007.[1][2]

Materials:

-

This compound (0.3 mmol, 1.0 equiv.)

-

Bromobenzene (0.75 mmol, 2.5 equiv.)

-

(allylPdCl)₂ (0.0075 mmol, 2.5 mol%)

-

PCy₃·HBF₄ (0.0225 mmol, 7.5 mol%)

-

K₂CO₃ (0.54 mmol, 1.8 equiv.)

-

2,2-Dimethylbutyric acid (0.09 mmol, 0.3 equiv.)

-

Toluene (1.0 mL)

-

25 mL Schlenk tube

-

Magnetic stir bar

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).

-

Evacuate the tube and backfill with nitrogen gas. Repeat this cycle four times.

-

Add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (2.5 equiv.), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equiv.) to the Schlenk tube.

-

Seal the tube with a screw cap and heat the reaction mixture to 130 °C for 15 hours.

-

After cooling to room temperature, concentrate the reaction mixture in vacuo.

-

Purify the residue by silica gel chromatography to yield the desired product.

Experimental Workflow

Application 2: Synthesis of 4-Aminophenylsulfur Pentafluoride

4-Aminophenylsulfur pentafluoride is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals, serving as a precursor for a variety of derivatives. It is typically synthesized by the reduction of this compound. Standard reduction methods, such as catalytic hydrogenation, are effective for this transformation.

Quantitative Data Summary

While a specific literature source detailing a comparative study for the reduction of 4-NPSF was not identified, the following table provides representative yields for the catalytic hydrogenation of aromatic nitro compounds to anilines under various conditions.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Pd/C | H₂ | Ethanol | 25 | >95 |

| Raney Ni | H₂ | Methanol | 25 | >90 |

| Fe/HCl | - | Water/Ethanol | 100 | ~90 |

| SnCl₂·2H₂O | - | Ethanol | 78 | ~85 |

Experimental Protocol: Catalytic Hydrogenation of this compound

This is a representative protocol based on general methods for the reduction of aromatic nitro compounds.

Materials:

-

This compound (1.0 g, 4.01 mmol)

-

10% Palladium on carbon (Pd/C) (0.1 g, 10 wt%)

-

Ethanol (20 mL)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 g) in ethanol (20 mL).

-

Carefully add 10% Pd/C (0.1 g) to the solution.

-

Seal the vessel and connect it to a hydrogen source.

-

Purge the vessel with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or chromatography if necessary.

Reaction Scheme

References

4-Nitrophenylsulfur Pentafluoride as an electrophilic fluorinating agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylsulfur pentafluoride (NPSF) is a versatile chemical compound characterized by a nitro group and a pentafluorosulfanyl (-SF₅) group attached to a benzene ring.[1][2] The highly electronegative and lipophilic nature of the -SF₅ group, often termed a "super-trifluoromethyl" group, makes it a valuable moiety in the design of pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the search for novel electrophilic fluorinating agents is a continuous endeavor in organic synthesis, this compound is more commonly utilized as a building block for the introduction of the pentafluorosulfanyl group rather than as a direct electrophilic fluorinating agent. Its primary application lies in leveraging the unique properties of the -SF₅ group to modify the biological and physical characteristics of organic molecules.

This document provides an overview of the known applications of this compound, with a focus on its use in palladium-catalyzed cross-coupling reactions. While direct electrophilic fluorination by NPSF is not extensively documented, a discussion of the general principles of electrophilic fluorination is included for context.

Physicochemical Properties and Safety Information

| Property | Value | Reference |

| CAS Number | 2613-27-6 | [1][2][5] |

| Molecular Formula | C₆H₄F₅NO₂S | [2][5] |

| Molecular Weight | 249.16 g/mol | [2][5] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [5] |

| Melting Point | 37.0 to 41.0 °C | [5] |

Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2][5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area.[5]

Applications of this compound

The primary documented application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules containing the nitrophenylsulfur pentafluoride moiety. This approach is valuable for creating novel compounds with potential applications in drug discovery and materials science.

Palladium-Catalyzed Direct Arylation

A key application of NPSF is in the palladium-catalyzed direct arylation of C-H bonds. This reaction allows for the formation of carbon-carbon bonds between NPSF and other aromatic compounds, leading to the synthesis of complex terphenyl derivatives.

Quantitative Data

The following table summarizes the quantitative data for the palladium-catalyzed direct arylation of this compound with bromobenzene.

| Reactant | Stoichiometry/Loading |

| This compound | 1.0 equiv |

| Bromobenzene | 2.5 equiv |

| (allylPdCl)₂ | 2.5 mol% |

| PCy₃·HBF₄ | 7.5 mol% |

| K₂CO₃ | 1.8 equiv |

| 2,2-dimethylbutyric acid | 0.3 equiv |

| Product Yield | 87% |

| Data from Wang et al., Org. Lett. 2013, 15, 5004.[5] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct Arylation of this compound with Bromobenzene

Materials:

-

This compound (NPSF)

-

Bromobenzene

-

(allylPdCl)₂

-

PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate)

-

K₂CO₃ (Potassium carbonate)

-

2,2-dimethylbutyric acid

-

Toluene (anhydrous)

-

25 mL Schlenk tube

-

Magnetic stir bar

-

Nitrogen gas supply

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for chromatography

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).[5]

-

Evacuate the Schlenk tube and backfill with nitrogen gas. Repeat this cycle four times to ensure an inert atmosphere.[5]

-

Sequentially add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (2.5 equiv.), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equiv.) to the Schlenk tube.[5]

-

Seal the tube with a screw cap and heat the reaction mixture to 130 °C for 15 hours with stirring.[5]

-

After 15 hours, cool the reaction vessel to room temperature.[5]

-

Concentrate the reaction mixture directly in vacuo to remove the solvent.[5]

-

Purify the resulting residue by silica gel chromatography to afford 2'-nitro-[1,1':3',1''-terphenyl]-5'-yl sulfurpentafluoride.[5] The reported yield for this reaction is 87%.[5]

This compound in the Context of Electrophilic Fluorination

Electrophilic fluorination is a fundamental transformation in organic chemistry that involves the reaction of a nucleophile with an electrophilic source of fluorine ("F⁺").[6] This method is complementary to nucleophilic fluorination. The most common and well-studied electrophilic fluorinating agents are N-F compounds, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[6][7]

The reactivity of an electrophilic fluorinating agent is determined by the electron-withdrawing nature of the groups attached to the fluorine-bearing atom. In the case of this compound, the sulfur atom is in a high oxidation state (+6) and is attached to five highly electronegative fluorine atoms and an electron-withdrawing nitrophenyl group. In theory, this could render the fluorine atoms electrophilic.

However, the sulfur hexafluoride (-SF₆) group is known for its exceptional stability, and by extension, the pentafluorosulfanyl (-SF₅) group in NPSF is also very robust.[3][4] The covalent bonds between sulfur and fluorine in the -SF₅ group are very strong. The available literature does not provide evidence for the direct transfer of a fluorine atom from the -SF₅ group of NPSF to a nucleophile in an electrophilic fluorination reaction. Instead, the entire -SF₅-Ar-NO₂ moiety is typically incorporated into new molecules.

Should this compound act as an electrophilic fluorinating agent, the reaction would likely proceed through a mechanism where a nucleophile attacks one of the fluorine atoms of the -SF₅ group. This would result in the formation of a fluorinated product and a reduced sulfur species. However, due to the high stability of the -SF₅ group, this reactivity is not commonly observed. Researchers seeking to perform electrophilic fluorination are advised to use well-established N-F reagents.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a source of the this compound moiety for the construction of complex organic molecules. Its application in palladium-catalyzed direct arylation reactions has been demonstrated to be an effective method for creating novel compounds. While the structure of NPSF might suggest potential as an electrophilic fluorinating agent, its high stability and the lack of supporting literature indicate that this is not its primary or practical application. For electrophilic fluorination reactions, researchers should refer to established and well-documented N-F reagents. Further investigation into the reactivity of the S-F bonds in arylsulfur pentafluorides could, however, open new avenues in fluorination chemistry.

References

- 1. 2613-27-6 Cas No. | 4-Nitrophenylsulphur pentafluoride | Apollo [store.apolloscientific.co.uk]

- 2. This compound | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 5. This compound | 2613-27-6 | TCI AMERICA [tcichemicals.com]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. brynmawr.edu [brynmawr.edu]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Nitrophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Nitrophenylsulfur Pentafluoride in palladium-catalyzed cross-coupling reactions. The introduction of the pentafluorosulfanyl (SF₅) group, a bioisostere of the nitro group with unique electronic and lipophilic properties, into organic molecules is of significant interest in the development of novel pharmaceuticals and agrochemicals. This compound serves as a readily available building block for the introduction of the 4-(pentafluorosulfanyl)phenyl moiety.